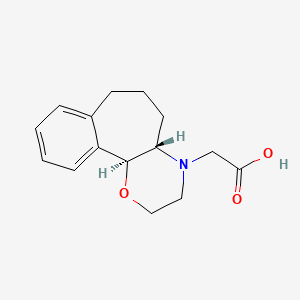
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hexahydrobenzo ring fused with a cycloheptane ring and an oxazine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the hexahydrobenzo ring, followed by the cycloheptane ring formation, and finally the introduction of the oxazine moiety. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods would depend on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as drug development for specific diseases.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid: can be compared with other similar compounds, such as:
Hexahydrobenzo derivatives: Compounds with similar ring structures but different functional groups.
Cycloheptane derivatives: Compounds with a cycloheptane ring and various substituents.
Oxazine derivatives: Compounds containing the oxazine moiety with different ring systems.
The uniqueness of This compound lies in its specific combination of these structural elements, which may confer unique chemical and biological properties.
Properties
CAS No. |
105124-59-2 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[(2S,7S)-3-oxa-6-azatricyclo[9.4.0.02,7]pentadeca-1(15),11,13-trien-6-yl]acetic acid |
InChI |
InChI=1S/C15H19NO3/c17-14(18)10-16-8-9-19-15-12-6-2-1-4-11(12)5-3-7-13(15)16/h1-2,4,6,13,15H,3,5,7-10H2,(H,17,18)/t13-,15-/m0/s1 |
InChI Key |
IJULNHKIRMBJKV-ZFWWWQNUSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](C3=CC=CC=C3C1)OCCN2CC(=O)O |
Canonical SMILES |
C1CC2C(C3=CC=CC=C3C1)OCCN2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















